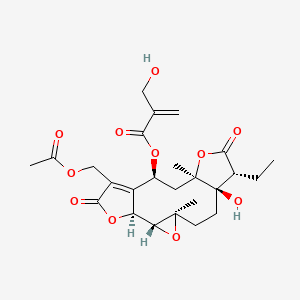
Laurenditerpenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laurenditerpenol is a natural product found in Laurencia intricata with data available.
科学的研究の応用
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1) Activation
- Laurenditerpenol has been identified as the first marine natural product that inhibits HIF-1 activation, a crucial pathway in cancer progression. This discovery highlights its potential as a molecular target for antitumor drug discovery (Chittiboyina et al., 2013).
Enantioselective Synthesis
- The challenging molecular architecture of laurenditerpenol has led to significant advances in its enantioselective synthesis. This synthesis process is critical for producing specific enantiomers of laurenditerpenol with distinct biological activities, potentially useful in therapeutic applications (Chittiboyina et al., 2007).
Convergent Total Synthesis
- Researchers have reported the convergent total synthesis of laurenditerpenol, which is a significant step in the exploration of its pharmaceutical potential. The Julia olefination–reduction process was key to this synthesis, furthering our understanding of laurenditerpenol’s chemical properties (Jung & Im, 2008).
Potential Antimicrobial Properties
- Laurenditerpenol and its derivatives have been studied for their antimicrobial activities. For example, various brominated diterpenes derived from Laurencia species, which include laurenditerpenol, have shown potent antibacterial activities against clinical bacteria (Vairappan et al., 2010).
Antitumor Activities
- Some studies have investigated laurene-type sesquiterpenes, related to laurenditerpenol, from marine algae for their potential antitumor and antimicrobial effects. These compounds, including laurenditerpenol, exhibit potent activity against certain bacteria and show promising results in antitumor models (Alarif et al., 2012).
特性
製品名 |
Laurenditerpenol |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC名 |
(1S)-3-methyl-6-[4-[(1R,2R,3R,4S)-1,3,4-trimethyl-7-oxabicyclo[2.2.1]heptan-2-yl]butan-2-yl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C20H34O2/c1-13-6-8-16(18(21)12-13)14(2)7-9-17-15(3)19(4)10-11-20(17,5)22-19/h12,14-18,21H,6-11H2,1-5H3/t14?,15-,16?,17-,18-,19+,20-/m1/s1 |
InChIキー |
JTUWBMRONSWGPE-ICSQUKMHSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@]2(CC[C@@]1(O2)C)C)CCC(C)C3CCC(=C[C@H]3O)C |
正規SMILES |
CC1C(C2(CCC1(O2)C)C)CCC(C)C3CCC(=CC3O)C |
同義語 |
laurenditerpenol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)
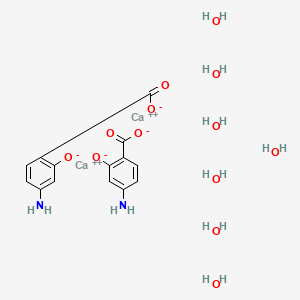
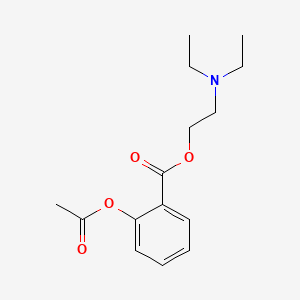
![2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol](/img/structure/B1250344.png)
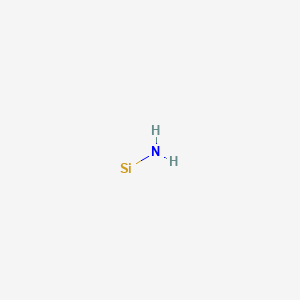
![cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]](/img/structure/B1250346.png)
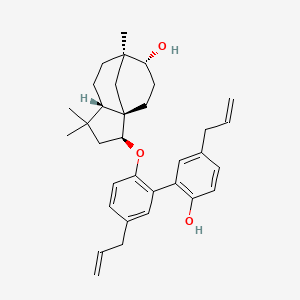
![2-[(2R)-2-benzylsulfinyl-4-oxoazetidin-1-yl]-N-[6-(4-chlorophenyl)hexyl]acetamide](/img/structure/B1250348.png)
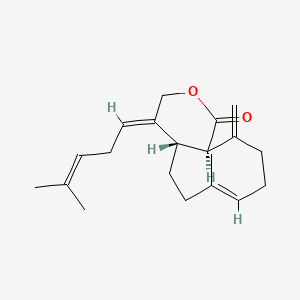
![[(4aR,5R,6R,7S)-6-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-7-yl] acetate](/img/structure/B1250351.png)
